

# 2,2-Difluorobenzo[d]dioxol-5-amine molecular structure and weight

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## Compound of Interest

**Compound Name:** 2,2-Difluorobenzo[d][1,3]dioxol-5-amine

**Cat. No.:** B074831

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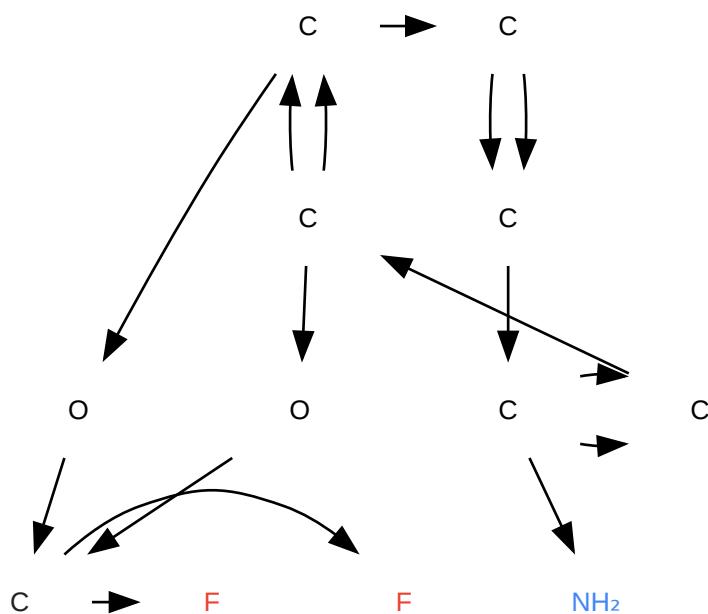
An In-depth Technical Guide to 2,2-Difluorobenzo[d]dioxol-5-amine

This technical guide provides a comprehensive overview of 2,2-Difluorobenzo[d]dioxol-5-amine, a key chemical intermediate in pharmaceutical research and development. The document details its molecular structure, physicochemical properties, and its application as a building block in the synthesis of complex bioactive molecules. It is intended for researchers, medicinal chemists, and professionals in the field of drug discovery.

## Molecular Structure and Physicochemical Properties

2,2-Difluorobenzo[d]dioxol-5-amine is a substituted aniline derivative featuring a difluorinated methylenedioxy bridge. This structural motif is of significant interest in medicinal chemistry as the fluorine atoms can modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

## Molecular Structure of 2,2-Difluorobenzo[d]dioxol-5-amine

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## Quantitative Data Summary

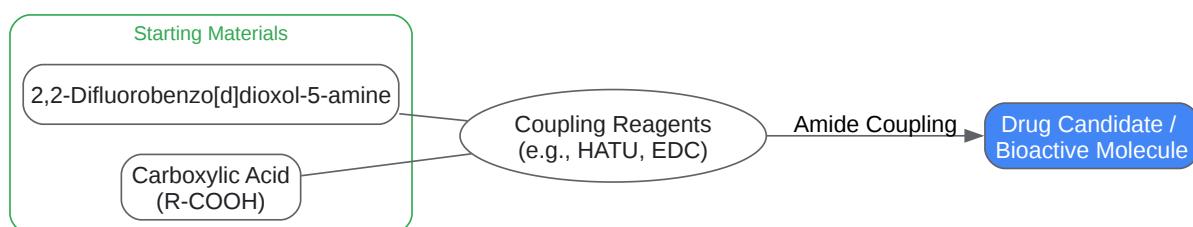
The key physicochemical properties of 2,2-Difluorobenzo[d]dioxol-5-amine are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>2</sub> NO <sub>2</sub>	[1][2][3]
Molecular Weight	173.12 g/mol	[1][2]
CAS Number	1544-85-0	[1][2][3][4]
Appearance	Colorless to Brown liquid; White to yellow powder	[4][5][6]
IUPAC Name	2,2-difluoro-1,3-benzodioxol-5-amine	[2][4]
SMILES	NC1=CC2=C(OC(F)(F)O2)C=C1	[1]
Purity	>97-98% (Typical)	[4][6]

## Applications in Drug Development

2,2-Difluorobenzo[d]dioxol-5-amine serves as a crucial intermediate in the synthesis of pharmacologically active compounds. Its structure is incorporated into larger molecules to enhance their therapeutic properties. A notable application is in the development of correctors for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which is defective in patients with cystic fibrosis.<sup>[7]</sup> The amine group provides a reactive handle for chemical modifications, most commonly through amide bond formation, allowing for its integration into diverse molecular scaffolds.

Synthetic Workflow Using the Amine Intermediate



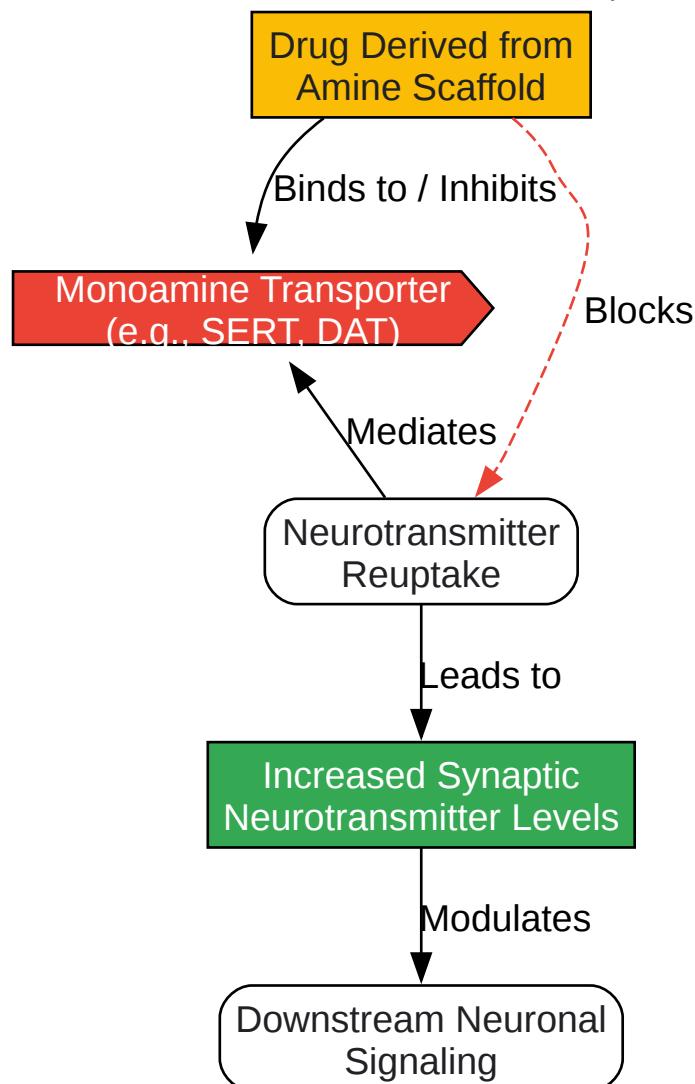
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Role as a key building block in a synthetic workflow.

## Potential Biological Interactions and Signaling Pathways

While direct studies on the biological activity of 2,2-Difluorobenzo[d]dioxol-5-amine are limited, its structural similarity to other benzodioxole-containing compounds, such as analogues of MDMA, suggests potential interactions with monoamine transporters like the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).<sup>[8][9]</sup> These transporters are critical in regulating neurotransmitter levels in the synaptic cleft. Molecules built from the 2,2-Difluorobenzo[d]dioxol-5-amine scaffold could be designed to modulate these transporters, thereby influencing neuronal signaling. This makes the scaffold a valuable starting point for developing novel therapeutics for neurological and psychiatric disorders.

## Potential Interaction with Monoamine Transporters

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Hypothesized modulation of neurotransmitter signaling.

## Experimental Protocols

The primary use of 2,2-Difluorobenzo[d]dioxol-5-amine in research is as a reactant. The following protocol outlines a general procedure for amide bond formation, a common reaction in drug development utilizing this amine. This method is adapted from procedures for synthesizing sulfonamides and other coupled products.[\[7\]](#)[\[10\]](#)

Protocol: Synthesis of an N-Aryl Amide via Amide Coupling

This protocol details the synthesis of a representative amide using 2,2-Difluorobenzo[d]dioxol-5-amine and a generic carboxylic acid.

#### Materials:

- 2,2-Difluorobenzo[d]dioxol-5-amine (1.0 equivalent)
- Carboxylic acid of interest (1.1 equivalents)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
- DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

#### Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve 2,2-Difluorobenzo[d]dioxol-5-amine (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.
- Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
- Add HATU (1.2 eq) in one portion to the reaction mixture.
- Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution (2x) and brine (1x).
- Dry the separated organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate gradient of hexane and ethyl acetate to yield the pure amide product.

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